molecular formula C26H53NO3 B8101419 C8 DIHYDROCERAMIDE

C8 DIHYDROCERAMIDE

Cat. No.: B8101419
M. Wt: 427.7 g/mol
InChI Key: LGOFBZUQIUVJFS-UHFFFAOYSA-N
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Description

Structural Definition and Biochemical Classification of Dihydroceramides

Dihydroceramides consist of a sphinganine backbone (a saturated 18-carbon amino alcohol) N-acylated with fatty acids of varying lengths. This compound specifically features an octanoyl (C8:0) chain, yielding the empirical formula C₂₆H₅₃NO₃ and a molecular weight of 427.70 g/mol . This structural configuration distinguishes it from unsaturated ceramides by the absence of a 4,5-trans-double bond in the sphingoid base, a modification catalyzed by dihydroceramide desaturase (DES1/2).

Table 1: Comparative Structural Features of Dihydroceramides

Fatty Acyl Chain Length Empirical Formula Molecular Weight (g/mol) Primary Ceramide Synthase (CerS) Isoform
C8 C₂₆H₅₃NO₃ 427.70 CerS5 (hypothesized)
C16 C₃₄H₆₉NO₃ 539.93 CerS5/CerS6
C24 C₄₂H₈₅NO₃ 652.08 CerS2

The stereochemical orientation of the sphinganine backbone (D-erythro configuration) and acyl chain positioning critically influence membrane integration and protein interactions. Unlike complex sphingolipids, dihydroceramides lack polar headgroups, rendering them central hubs for metabolic branching into sphingomyelins, glycosphingolipids, and bioactive ceramides.

Position of this compound in Sphingolipid Metabolism Pathways

This compound originates in the endoplasmic reticulum (ER) through a four-step enzymatic cascade:

  • Serine Palmitoyltransferase (SPT) : Condenses L-serine and palmitoyl-CoA to form 3-ketosphinganine.
  • 3-Ketosphinganine Reductase : Reduces 3-ketosphinganine to sphinganine.
  • Ceramide Synthase (CerS) : Acylates sphinganine with a C8 fatty acid via CerS isoforms, likely involving CerS5 due to its preference for shorter acyl chains.
  • Dihydroceramide Desaturase (DES1) : Converts dihydroceramide to ceramide by introducing a 4,5-double bond.

Key Metabolic Divergence Points

  • Branching to Sphingomyelin: Ceramide transfer protein (CERT) shuttles this compound to the Golgi for phosphorylation or sphingomyelin synthesis.
  • Regulatory Checkpoints: Accumulation of this compound modulates ER stress responses and autophagy, as its shortened chain alters membrane curvature and protein docking.

Table 2: Enzymatic Specificity in Dihydroceramide Synthesis

Enzyme Substrate Specificity Localization Role in this compound Synthesis
CerS5 C14–C18 acyl-CoAs ER Membrane Primary candidate for C8 acylation
CerS2 C22–C24 acyl-CoAs ER Membrane Not involved in C8 synthesis
DES1 Dihydroceramides (C16–C24) ER Lumen Does not act on this compound

The truncated acyl chain of this compound imposes steric constraints on DES1, preventing its conversion to ceramide and leading to intracellular accumulation under experimental conditions. This property has been exploited to study dihydroceramide-specific effects, bypassing confounding ceramide-mediated signaling.

Historical Evolution of Dihydroceramide Research

The study of dihydroceramides emerged from broader investigations into sphingolipid metabolism in the mid-20th century. Key milestones include:

  • 1950s–1970s : Identification of sphinganine and dihydroceramide as ceramide precursors through radiolabeling studies.
  • 1990s : Discovery of CerS isoforms by Futerman and colleagues, revealing chain-length specificity and tissue-dependent expression.
  • 2000s : Structural elucidation of DES1 and its role in differentiating dihydroceramides from ceramides.
  • 2010s–Present : Pharmacological exploitation of this compound in lipidomics, leveraging its metabolic stability and detectability via mass spectrometry.

The development of this compound analogs (e.g., D-erythro-C8-dihydroceramide) enabled precise manipulation of sphingolipid pools, circumventing the pleiotropic effects of longer-chain species. Recent work has linked dihydroceramide accumulation to mitochondrial dysfunction and ferroptosis, expanding its relevance beyond structural roles.

Properties

IUPAC Name

N-(1,3-dihydroxyoctadecan-2-yl)octanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H53NO3/c1-3-5-7-9-10-11-12-13-14-15-16-18-19-21-25(29)24(23-28)27-26(30)22-20-17-8-6-4-2/h24-25,28-29H,3-23H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGOFBZUQIUVJFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H53NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acylation of Sphinganine

The foundational step in synthesizing this compound involves the acylation of sphinganine (d18:0) with octanoyl chloride. Sphinganine, a saturated sphingoid base, is reacted with octanoyl chloride under anhydrous conditions in the presence of pyridine to neutralize HCl byproducts. The reaction proceeds via nucleophilic attack of the sphinganine amine group on the acyl chloride, forming an amide bond. Purification is typically achieved through silica gel chromatography, yielding a white waxy solid with >98% purity.

Key Reaction Conditions:

  • Solvent: Anhydrous dichloromethane or chloroform

  • Temperature: 0–25°C (prevents thermal degradation)

  • Molar Ratio: 1:1 sphinganine to octanoyl chloride (excess acyl chloride drives completion)

Stereochemical Control

Natural this compound exists exclusively in the D-erythro stereoisomer form. Synthetic routes must preserve this configuration to avoid generating inactive isomers (e.g., L-threo). Chiral auxiliaries or enantioselective catalysts are employed during acylation to ensure >99% enantiomeric excess. For example, Mitsunobu conditions using diethyl azodicarboxylate (DEAD) and triphenylphosphine have been utilized to retain the desired stereochemistry.

Enzymatic Synthesis via Ceramide Synthase

In Vitro Enzyme-Catalyzed Acylation

Ceramide synthase (CerS), a family of six isoforms (CerS1–6), catalyzes the N-acylation of sphinganine to form dihydroceramide. CerS2 and CerS3 exhibit specificity for very-long-chain fatty acids (C16–C24), whereas CerS5/6 preferentially utilize medium-chain fatty acids like octanoic acid (C8:0).

Protocol for CerS5/6-Mediated Synthesis:

  • Substrate Preparation: Sphinganine (1 mM) and octanoyl-CoA (2 mM) in Tris-HCl buffer (pH 7.4).

  • Enzyme Addition: Recombinant CerS5/6 (0.5 mg/mL).

  • Incubation: 37°C for 2–4 hours.

  • Product Extraction: Liquid-liquid extraction with chloroform:methanol (2:1 v/v).

This method achieves 60–70% conversion efficiency, with dihydroceramide quantified via LC-MS.

Inhibition by Fumonisin B1

Fumonisin B1, a mycotoxin from Fusarium species, competitively inhibits ceramide synthase (IC~50~ = 0.1–1 μM). Its presence during synthesis must be rigorously controlled to prevent yield loss.

Dihydroceramide Desaturase (DES1)-Mediated Conversion

Role of DES1 in Ceramide Biosynthesis

DES1 introduces the 4,5-trans double bond into dihydroceramide to form ceramide. However, DES1 inactivity or inhibition results in dihydroceramide accumulation. This compound serves as a substrate in DES1 activity assays.

In Vitro DES1 Activity Assay:

ParameterValue
Substrate (C8-dhCer)1.92 ± 0.36 μM (K~m~)
Co-factor (NADH)43.4 ± 6.47 μM (K~m~)
V~max~ (C8-dhCer)3.16 ± 0.24 nmol/min/g
V~max~ (NADH)4.11 ± 0.18 nmol/min/g

Data adapted from rat liver microsomes.

Modulation by 4-HPR and Oxidative Stress

Fenretinide (4-HPR), a synthetic retinoid, irreversibly inhibits DES1 at clinically relevant concentrations (IC~50~ = 10 μM). Similarly, hydrogen peroxide (200 μM) reduces DES1 activity by 40%, leading to dihydroceramide accumulation.

Industrial-Scale Production

Continuous Flow Synthesis

To meet demand for high-purity this compound, pharmaceutical manufacturers employ continuous flow reactors. Key advantages include:

  • Enhanced Heat/Mass Transfer: Minimizes side reactions (e.g., over-acylation).

  • Automated Purification: In-line HPLC systems enable real-time quality control.

Typical Production Parameters:

  • Throughput: 1–5 kg/day

  • Yield: 85–90%

  • Purity: ≥98% (by NMR and LC-MS)

Quality Control Metrics

ParameterSpecification
Purity (HPLC) ≥98%
Residual Solvents <50 ppm (pyridine)
Enantiomeric Excess ≥99% D-erythro
Water Content <0.5% (Karl Fischer)

Applications in Research and Therapeutics

Negative Control in Ceramide Studies

This compound’s metabolic inertness makes it indispensable for validating ceramide-specific effects. For example, in Jurkat T-cells, 10 μM C8 ceramide induces caspase-3 activation, whereas equimolar dihydroceramide shows no activity.

Lipidomics Internal Standard

Due to its stability, this compound is used as an internal standard in LC-MS lipidomics. Its predictable retention time (t~R~ = 8.2 min on C18 columns) facilitates accurate quantification of endogenous ceramides.

Chemical Reactions Analysis

Types of Reactions

C8 DIHYDROCERAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

Cancer Therapy

C8 Dihydroceramide has been studied for its role in cancer therapy, particularly in inducing autophagy and apoptosis in cancer cells. Research indicates that it can act as a negative control for C8 Ceramide, which has demonstrated potent anti-cancer properties. In vitro studies have shown that this compound does not affect cell viability but can modulate the effects of ceramides in cancer treatments .

  • Case Study : In a study examining the effects of tetrahydrocannabinol (THC) on cancer cells, it was found that THC increased dihydroceramide levels, leading to enhanced autophagy and cell death in glioblastoma cells. This suggests that manipulating dihydroceramide levels could be a viable strategy for enhancing the efficacy of existing therapies .

Membrane Dynamics

This compound plays a significant role in membrane dynamics and stability. Studies have shown that dihydroceramides can induce changes in membrane properties, leading to increased permeability and potential destabilization of cellular membranes. This property is particularly relevant in understanding how ceramide ratios influence cell signaling and response to stress .

  • Research Findings : Experiments using giant unilamellar vesicles (GUVs) demonstrated that higher concentrations of dihydroceramides resulted in the formation of rigid membrane domains, affecting membrane fluidity and stability .

Physiological Roles

Recent studies have highlighted the physiological roles of dihydroceramides beyond their involvement in pathology. They are implicated in various cellular processes including:

  • Cell Cycle Regulation : Dihydroceramides have been linked to growth arrest mechanisms in neuroblastoma cells, suggesting their potential role as signaling molecules in regulating cell proliferation .
  • Immunomodulation : this compound has been shown to mimic certain immunological responses, indicating its potential use in therapies aimed at modulating immune responses .

Mechanism of Action

The mechanism of action of C8 DIHYDROCERAMIDE involves its interaction with cell membranes. The compound can integrate into the lipid bilayer, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and transport of molecules across the membrane .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Differences

The primary distinction between C8 Dihydroceramide and other ceramides lies in acyl chain length and saturation status. Below is a comparative table:

Compound Acyl Chain Length Sphingoid Base Solubility (LogP) Key Physicochemical Traits
This compound 8 carbons Dihydro (saturated) ~3.2 High water solubility, rapid skin penetration
C16 Ceramide 16 carbons Sphingosine ~6.8 Moderate solubility, membrane-integrated
C24:1 Ceramide 24 carbons Sphingosine ~9.5 Lipophilic, stabilizes lipid bilayers
C8-Ceramide (desaturated) 8 carbons Sphingosine ~3.0 Bioactive, pro-apoptotic in high doses

Data synthesized from .

  • Chain Length Impact : Shorter chains (e.g., C8) exhibit higher aqueous solubility and faster epidermal absorption, whereas longer chains (C16–C24) integrate into lipid membranes, influencing rigidity and signaling .
  • Saturation Status : Dihydroceramides lack the 4,5-double bond in the sphingoid base, rendering them metabolically inert until desaturated. This contrasts with bioactive ceramides, which participate in apoptosis and barrier regulation .

Toxicity and Bioactivity

  • Dihydroceramides (including C8) are generally less toxic than their desaturated counterparts due to their inability to induce apoptosis. However, excessive accumulation can disrupt sphingolipid homeostasis, leading to pathological ceramide depletion .
  • In contrast, long-chain ceramides (C16) are cytotoxic at elevated concentrations, triggering mitochondrial dysfunction and proteolysis .

Metabolic and Therapeutic Implications

  • Neurological Studies : While very long-chain ceramides (C24) correlate with gait speed, C8’s role remains unexplored in this context, warranting further study .

Biological Activity

C8 dihydroceramide (C8-DhCer) is a sphingolipid that has garnered attention in recent years due to its potential biological roles and implications in various cellular processes. Traditionally considered biologically inactive, emerging research suggests that C8-DhCer may play a more complex role in cellular signaling and metabolism. This article explores the biological activity of this compound, examining its physiological roles, mechanisms of action, and implications in health and disease.

Overview of Dihydroceramides

Dihydroceramides are a subclass of sphingolipids characterized by the absence of a double bond between the carbon atoms at positions 4 and 5. This structural feature makes them distinct from ceramides, which contain this double bond and are known for their significant biological functions, including roles in apoptosis, cell proliferation, and differentiation .

C8-DhCer, specifically, is derived from octanoic acid and is often used as a control compound in studies involving ceramide signaling due to its purported inactivity . However, recent studies have begun to challenge this notion.

1. Cell Cycle Regulation and Apoptosis

Recent investigations have indicated that C8-DhCer may influence cell cycle dynamics and apoptosis. For instance, exogenous application of C8-ceramide (the unsaturated form) has been shown to induce apoptosis in various cancer cell lines, including non-small-cell lung cancer (NSCLC) cells . While C8-DhCer itself has been reported as biologically inactive , its role as a precursor to bioactive ceramides suggests it could indirectly affect cellular processes through metabolic conversion.

2. Reactive Oxygen Species (ROS) Modulation

In studies involving C8-ceramide treatment, significant increases in endogenous ROS levels were observed. This elevation in ROS is linked to the induction of apoptosis through oxidative stress pathways . The modulation of superoxide dismutases (SOD1 and SOD2) by C8-ceramide further supports the hypothesis that dihydroceramides may influence redox balance within cells, although direct evidence for C8-DhCer's role remains limited.

Case Study 1: C8-Ceramide Induces Apoptosis in H1299 Cells

A study conducted on H1299 human lung cancer cells demonstrated that treatment with C8-ceramide resulted in:

  • Increased ROS Levels : Flow cytometry revealed a dose-dependent increase in ROS following treatment.
  • Cell Cycle Arrest : Cells exhibited accumulation in the G1 phase, indicating a halt in progression due to stress signals.
  • Apoptotic Markers : Enhanced levels of cleaved caspase-3 were noted, confirming apoptotic activity .

These findings suggest that while C8-DhCer may not exert direct biological effects, its conversion to active ceramides could mediate significant cellular responses.

Data Table: Summary of Findings on this compound

Study ReferenceCell TypeKey FindingsMechanism of Action
NeuroblastomaInhibition of cell growth observedPotential involvement of desaturase
H1299 Lung CancerInduction of apoptosis; increased ROSModulation of SOD levels
VariousConsidered biologically inactiveUsed as negative control
GeneralEmerging roles in physiological processesPotential signaling functions

Q & A

Advanced Research Question

  • Longitudinal vs. cross-sectional : Use longitudinal designs to track temporal changes in membrane potential (e.g., via JC-1 staining) .
  • Controls : Include ceramide synthase knockout models and exogenous this compound supplementation to differentiate endogenous vs. exogenous effects .
  • Ethical compliance : For in vivo studies, adhere to protocols for humane endpoints and tissue sampling frequency .

What are the best practices for synthesizing and characterizing this compound in-house?

Basic Research Question

  • Synthesis : Use solid-phase chemical synthesis with sphingosine and octanoic acid, optimizing reaction time and temperature to prevent byproducts .
  • Characterization : Validate purity via nuclear magnetic resonance (NMR) for structural confirmation and high-performance thin-layer chromatography (HPTLC) for lipid homogeneity .
  • Storage : Store at −80°C under argon to prevent oxidation, with aliquots to avoid freeze-thaw cycles .

How should researchers statistically analyze dose-response relationships in this compound toxicity assays?

Advanced Research Question

  • Model selection : Use nonlinear regression (e.g., log-logistic models) to calculate EC50 values, ensuring goodness-of-fit tests (R² >0.90) .
  • Outlier handling : Apply Grubbs’ test or robust regression for skewed datasets .
  • Multiplicity adjustments : For multi-dose experiments, use Tukey’s HSD or Bonferroni corrections to control Type I errors .

What cell lines and culture conditions are optimal for studying C8 diihydroceramide’s metabolic effects?

Basic Research Question

  • Cell models : HepG2 (liver) and 3T3-L1 (adipocyte) lines are common due to their lipid-rich environments .
  • Culture conditions : Maintain glucose-free media during treatment to amplify ceramide-induced metabolic stress .
  • Endpoint assays : Combine Seahorse extracellular flux analysis with lipid droplet staining (e.g., BODIPY) for functional and morphological insights .

How can researchers address challenges in detecting this compound-protein interactions due to low binding affinity?

Advanced Research Question

  • Affinity enhancement : Use bifunctional crosslinkers (e.g., DSP) to stabilize transient interactions .
  • Pull-down assays : Optimize lysis buffer composition (e.g., CHAPS detergent) and include competitive elution with free this compound to confirm specificity .
  • Sensitivity : Employ proximity ligation assays (PLA) or cryo-EM for high-resolution interaction mapping .

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